molecular formula C12H22N2O2 B597230 tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate CAS No. 1251005-45-4

tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate

Cat. No. B597230
M. Wt: 226.32
InChI Key: CSDLLXOIJNMILT-UHFFFAOYSA-N
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Description

“tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate” is a chemical compound with the Inchi Code 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(14)5-4-7-13-9-12/h13H,4-9H2,1-3H3 . It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate” is represented by the formula C12H22N2O2 .


Physical And Chemical Properties Analysis

“tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate” has a molecular weight of 226.32 . It is a white to yellow solid or liquid . The compound has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a Log Po/w (iLOGP) of 2.81, indicating its lipophilicity . Its water solubility is classified as very soluble, with a Log S (ESOL) of -1.79 .

Scientific Research Applications

Environmental Presence and Impact

Synthetic Phenolic Antioxidants (SPAs), including compounds related to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate, are widely used in various products to prevent oxidative damage. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT), have been detected in multiple environmental matrices, indicating their widespread dissemination and potential environmental impact. Studies suggest that some SPAs may pose risks of hepatic toxicity, endocrine disruption, and carcinogenic effects, highlighting the need for future research on safer alternatives (Liu & Mabury, 2020).

Decomposition and Environmental Remediation

Research on the decomposition of Methyl tert-Butyl Ether (MTBE) by adding hydrogen in a cold plasma reactor demonstrates the feasibility of using radio frequency (RF) plasma for environmental remediation of contaminants similar to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate. This method could be an effective approach for the degradation and conversion of hazardous compounds into less harmful substances (Hsieh et al., 2011).

Microbial Degradation

The microbial degradation of fuel oxygenates such as MTBE, and by extension related compounds, is a critical area of study for understanding the fate of these substances in the environment. Microcosm studies have shown that MTBE and tert-Butyl Alcohol (TBA), a key intermediate in the degradation process, can be biodegraded under various conditions, although the efficiency and pathways of degradation can be highly site-specific. This research suggests potential bioremediation strategies for contaminants related to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate (Schmidt et al., 2004).

Chemical Synthesis and Industrial Application

Studies on the synthesis and application of azines and the graphical synthetic routes of pharmaceutical compounds like vandetanib demonstrate the chemical versatility and utility of tert-butyl-based compounds in pharmaceutical synthesis and other industrial applications. These reviews and studies indicate the potential of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate and related chemicals in the synthesis of N-heterocycles and as intermediates in the production of complex molecules (Mi, 2015), (Philip et al., 2020).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl 1,8-diazaspiro[3.5]nonane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(14)5-4-7-13-9-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDLLXOIJNMILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719157
Record name tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate

CAS RN

1251005-45-4
Record name tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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